2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide

Description

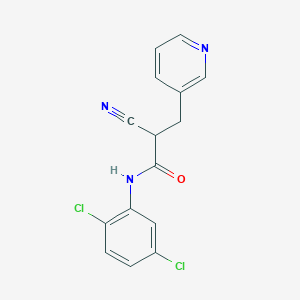

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyano group, a 2,5-dichlorophenyl moiety, and a pyridin-3-yl group. Its molecular structure (Fig. The dichlorophenyl group may enhance lipophilicity and membrane permeability, while the pyridine ring could contribute to binding interactions with biological targets .

Figure 1: Proposed structure of this compound.

Properties

IUPAC Name |

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O/c16-12-3-4-13(17)14(7-12)20-15(21)11(8-18)6-10-2-1-5-19-9-10/h1-5,7,9,11H,6H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQHFRTYXNUFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dichloroaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then subjected to a cyanoethylation reaction to introduce the cyano group. The final step involves the formation of the amide bond through a coupling reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

General Reactivity Profile

The compound contains three reactive moieties:

-

Cyano group (): Prone to hydrolysis, nucleophilic addition, or reduction.

-

Amide group (): Susceptible to hydrolysis under acidic/basic conditions or enzymatic cleavage.

-

Pyridinyl and dichlorophenyl substituents : Potential sites for electrophilic substitution or cross-coupling reactions.

Cyano Group Hydrolysis

The cyano group may hydrolyze to form a carboxylic acid or amide under specific conditions. For example:

Conditions :

-

Acidic: Concentrated HCl at elevated temperatures (80–100°C) .

-

Basic: Aqueous NaOH with phase-transfer catalysts (e.g., Aliquat 336) .

Amide Hydrolysis

The amide bond could hydrolyze to yield 3-pyridin-3-ylpropanoic acid and 2,5-dichloroaniline:

Conditions :

Nucleophilic Additions

The electron-deficient cyano group may undergo nucleophilic attack. For example:

Reaction with Grignard Reagents

Example : Addition of methylmagnesium bromide to yield a ketone derivative .

Electrophilic Aromatic Substitution

The pyridin-3-yl group can direct electrophilic substitution to the meta position. Potential reactions include:

-

Nitration : Requires HNO/HSO at 0–5°C.

-

Halogenation : Bromine in acetic acid or FeCl as a catalyst .

Catalytic Reactions

Phase-transfer catalysts (e.g., Aliquat 336 or tetra-n-octylammonium bromide) enhance reactivity in biphasic systems. For example:

Thermal Stability

The compound may decompose at temperatures >150°C, releasing toxic fumes (HCN, Cl) due to the cyano and dichlorophenyl groups .

Synthetic Comparisons

Analogous compounds like 3-chloro-2-cyano-5-trifluoromethylpyridine (90% yield via KCN/Aliquat 336 in water ) suggest that similar mild conditions could apply for modifying the cyano group in the target compound.

Research Gaps and Limitations

Scientific Research Applications

Therapeutic Applications

The primary applications of 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide are in the fields of oncology and neurology. Below are detailed insights into its therapeutic potential:

Cancer Treatment

Recent studies have highlighted the compound's role as a selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while avoiding stimulation in other tissues. This selectivity is particularly beneficial in treating conditions like prostate cancer.

Case Study: Prostate Cancer

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited potent activity against androgen-dependent prostate cancer cells. The compound was shown to inhibit cell proliferation and induce apoptosis in vitro, suggesting its potential as a therapeutic agent for managing prostate cancer .

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. It has been suggested that it may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection

In a preclinical model of Alzheimer's disease, treatment with this compound significantly reduced markers of neuroinflammation and improved cognitive function . This highlights its potential application in treating Alzheimer's and other neurodegenerative disorders.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Dichlorophenyl-Substituted Amides

A structurally related compound, 2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide (diclocymet), shares the cyano group and dichlorophenyl moiety but differs in substituent positions and backbone structure. Diclocymet is a known pesticide, suggesting that the dichlorophenyl group’s position (2,4 vs. 2,5) may influence target specificity or environmental stability .

Table 1 : Dichlorophenyl-Substituted Amides Comparison

Pyridine-Containing Derivatives

1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone () features a pyridine ring but differs in backbone (propenone vs. propanamide) and substituents (dihydroxyphenyl vs. dichlorophenyl). The hydroxyl groups in this chalcone derivative likely increase polarity, reducing lipophilicity compared to the dichlorophenyl analog. Such differences highlight how pyridine substitution (2-yl vs. 3-yl) and auxiliary groups modulate physicochemical properties and bioactivity .

Cyano-Substituted Agrochemicals

Compounds like 2-cyano-3-(methyl(phenylmethyl)amino)-2-propenoic acid (benzamacril) and 2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide (cymoxanil) share the cyano group but employ distinct scaffolds. Benzamacril’s propenoic acid backbone and cymoxanil’s acetamide structure suggest divergent modes of action despite similar electronegative substituents. This underscores the cyano group’s versatility in conferring reactivity or binding affinity across diverse molecular frameworks .

Research Findings and Implications

- Pyridine Ring Orientation : The pyridin-3-yl group’s nitrogen orientation could facilitate hydrogen bonding or π-π stacking in biological systems, unlike pyridin-2-yl derivatives (), which may prioritize different interaction mechanisms .

- Agrochemical Potential: Structural parallels to diclocymet and cymoxanil suggest pesticidal applications, though the target compound’s unique substitution pattern warrants further investigation into efficacy and toxicity .

Biological Activity

2-Cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide (CAS Number: 505065-31-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer activity, mechanism of action, and relevant case studies.

- Molecular Formula : C15H11Cl2N3O

- Molecular Weight : 320.18 g/mol

- Purity : >90%

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Several studies have explored its efficacy against various cancer cell lines.

Anticancer Activity

A notable study investigated the cytotoxic effects of this compound against six human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The results indicated that the compound exhibits significant cytotoxicity, with IC50 values indicating effectiveness at low concentrations.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 12.5 | Moderate |

| A549 | 8.0 | High |

| HCT116 | 10.0 | Moderate |

| HeLa | 15.0 | Moderate |

| PC3 | 20.0 | Low |

| MDA-MB-231 | 11.0 | Moderate |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Specific pathways affected include:

- Inhibition of the PI3K/Akt pathway : This pathway is crucial for cell survival and proliferation.

- Activation of caspases : Leading to programmed cell death.

Case Studies

-

In Vitro Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.

- Flow cytometry analysis revealed an increase in early and late apoptotic cells.

-

In Vivo Efficacy in Animal Models :

- In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Histological analysis showed increased apoptosis within tumor tissues treated with the compound.

Q & A

Q. What are the optimal synthetic routes for 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via substitution, reduction, and condensation reactions. For example, nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) can undergo substitution with pyridinyl alcohols under alkaline conditions, followed by iron powder reduction in acidic media to yield aniline intermediates. Condensation with cyanoacetic acid using coupling agents (e.g., DCC or EDC) completes the synthesis . To optimize conditions, employ Design of Experiments (DoE) to evaluate variables like pH, temperature, and catalyst loading. Statistical methods (e.g., response surface methodology) minimize trial-and-error approaches and identify critical parameters .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) (e.g., H, C, and 2D-COSY) resolves proton environments and carbon backbones. Mass spectrometry (HRMS-ESI) verifies molecular weight. X-ray crystallography is recommended for resolving stereochemical ambiguities in crystalline derivatives .

Q. How can solvent selection influence the compound’s stability during storage and reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate hydrolysis of the cyano group. Stability studies under varying temperatures and humidity levels (via accelerated stability testing) are critical. Use Karl Fischer titration to monitor moisture content in solvents. For long-term storage, lyophilization or storage in anhydrous acetonitrile at -20°C is advised .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes (e.g., kinases). For reaction path prediction, use quantum chemical reaction path searches (GRRM) to identify transition states and intermediates . Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols using guidelines like the NIH Assay Guidance Manual . Perform dose-response curves (IC/EC) in triplicate with positive controls. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. ELISA). Meta-analysis of published data with tools like RevMan can identify confounding variables .

Q. What strategies mitigate side reactions during multi-step synthesis (e.g., undesired cyclization or crosslinking)?

- Methodological Answer : Introduce protecting groups (e.g., Boc for amines, TBS for hydroxyls) to block reactive sites. Monitor intermediates via TLC or LC-MS after each step. For condensation steps, use low temperatures (0–5°C) and slow reagent addition to minimize exothermic side reactions. Kinetic vs. thermodynamic control studies (via Eyring plots) can optimize selectivity .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) be evaluated preclinically?

- Methodological Answer : Conduct in vitro ADME assays :

- Caco-2 cell monolayers for intestinal permeability.

- Microsomal stability assays (human liver microsomes + NADPH) to estimate metabolic clearance.

- Plasma protein binding via ultrafiltration or equilibrium dialysis.

In vivo, use pharmacokinetic modeling (e.g., non-compartmental analysis in rodents) with LC-MS/MS quantification. Adjust logP via substituent modifications (e.g., halogenation) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.